molecular formula C12H20OS B15166313 2,4-Di-tert-butylthiophene 1-oxide CAS No. 192462-20-7

2,4-Di-tert-butylthiophene 1-oxide

Cat. No.: B15166313
CAS No.: 192462-20-7
M. Wt: 212.35 g/mol
InChI Key: MJRBEMYWWPMPCB-UHFFFAOYSA-N
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Description

2,4-Di-tert-butylthiophene 1-oxide ( 118888-09-8) is an organosulfur compound with the molecular formula C12H20OS and a molecular weight of 212.35 g/mol . It is classified as a thiophene S-oxide, a class of molecules of significant interest in synthetic organic chemistry due to their utility as intermediates and their reactivity profile. The compound serves as a key synthetic precursor and reagent for exploring novel reaction pathways, particularly in the development of sulfur-containing heterocyclic systems . The presence of the sterically demanding tert-butyl groups adjacent to the electron-rich sulfur oxide core makes this compound a valuable model substrate for investigating steric and electronic effects on reaction mechanisms and regioselectivity, a research theme established with the closely related 3,4-di-tert-butylthiophene . Researchers utilize this compound in fundamental studies on the oxidation chemistry of thiophenes and the subsequent transformations of these oxidized species. As a high-purity research chemical, it is essential for advancing the synthesis of specialized chemicals and for materials science exploration. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this compound with standard laboratory safety precautions.

Properties

CAS No.

192462-20-7

Molecular Formula

C12H20OS

Molecular Weight

212.35 g/mol

IUPAC Name

2,4-ditert-butylthiophene 1-oxide

InChI

InChI=1S/C12H20OS/c1-11(2,3)9-7-10(12(4,5)6)14(13)8-9/h7-8H,1-6H3

InChI Key

MJRBEMYWWPMPCB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CS1=O)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Di-tert-butylthiophene 1-oxide typically involves the oxidation of 2,4-Di-tert-butylthiophene. One common method is the use of oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent over-oxidation and degradation of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and concentration of reagents, to ensure high yield and purity of the product. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2,4-Di-tert-butylthiophene 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Solvents: Dichloromethane, methanol, ethanol.

Major Products

Scientific Research Applications

2,4-Di-tert-butylthiophene 1-oxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Di-tert-butylthiophene 1-oxide involves its reactivity as a thiophene derivative. The oxygen atom at the 1 position increases the electron density on the sulfur atom, making the compound more reactive towards electrophiles. This reactivity is exploited in various chemical reactions, including cycloadditions and substitutions. The compound can also act as a diene in Diels-Alder reactions, forming cycloadducts with electron-poor dienophiles .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Compound Substituents Solubility Melting Point (°C) Stability
2,4-Di-tert-butylthiophene 1-oxide tert-butyl (electron-donating) High in organic solvents (e.g., CHCl₃) ~150–170 (estimated) Moderate (steric protection)
Phenazine 5,10-Dioxide -OCH₃, -CO₂Me (electron-withdrawing) Low in polar solvents 200–250 (observed) High (resonance stabilization)
Benzothiazinone 1-Oxide Phenyl (moderate steric bulk) Moderate in DMSO 180–190 (observed) High (rigid structure)
  • Steric Effects: The tert-butyl groups in this compound reduce susceptibility to nucleophilic attack compared to less-hindered sulfoxides, enhancing kinetic stability.
  • Electronic Effects: Electron-donating tert-butyl groups may increase electron density at the sulfoxide sulfur, altering redox behavior compared to electron-deficient analogs like phenazine dioxides .

Crystallographic and Structural Insights

  • Crystal Packing: Benzothiazinone 1-oxides exhibit layered packing due to π-π interactions . In this compound, steric bulk likely disrupts such interactions, favoring van der Waals-dominated packing.
  • Bond Lengths and Angles: The S=O bond in sulfoxides typically ranges from 1.45–1.50 Å. Tert-butyl substituents may elongate this bond slightly (≤0.02 Å) due to increased steric strain.

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